2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride chemical properties and structure
2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride chemical properties and structure
The following technical guide details the chemical properties, structural analysis, and synthesis of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride (also known as 2-(4-Isopropylphenyl)piperidine HCl ).
Executive Summary & Identity
2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride is a synthetic organic compound belonging to the 2-arylpiperidine class. Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl ring, which in turn carries an isopropyl group at the para (4') position.
This molecule represents a lipophilic analog of the parent scaffold 2-phenylpiperidine . In medicinal chemistry, 2-arylpiperidines are privileged structures often associated with monoamine transporter modulation (e.g., norepinephrine and dopamine reuptake inhibition). The addition of the isopropyl group at the para-position of the phenyl ring significantly alters the steric and electronic profile compared to the unsubstituted parent, potentially enhancing binding affinity for hydrophobic pockets in target proteins (e.g., DAT/NET).
| Property | Data |
| IUPAC Name | 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride |
| Common Name | 2-(4-Isopropylphenyl)piperidine HCl |
| Formula | C₁₄H₂₁N · HCl |
| Molar Mass | 239.78 g/mol (Salt) / 203.33 g/mol (Free Base) |
| CAS (Free Base) | 282649-60-X (Generic Ref) |
| PubChem CID | 43185315 |
| Core Scaffold | 2-Arylpiperidine |
Chemical Structure & Stereochemistry
The molecule possesses a single chiral center at the C2 carbon of the piperidine ring. Consequently, it exists as two enantiomers: (R)- and (S)-.
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Stereochemistry: The biological activity of 2-substituted piperidines is often stereospecific. For instance, in related phenidate analogs, the (d)-threo (often
) isomers typically exhibit greater potency. -
Conformation: The piperidine ring adopts a chair conformation. The bulky 4-isopropylphenyl substituent at C2 will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.
Structural Diagram (DOT)
The following diagram illustrates the connectivity and the key pharmacophore elements.
Caption: Structural decomposition of 2-(4-isopropylphenyl)piperidine showing the lipophilic tail (isopropyl), aromatic linker, and amine head.
Physicochemical Properties[1][2][3]
Understanding the physicochemical profile is critical for formulation and handling.
| Parameter | Value (Predicted/Experimental) | Implication |
| Solubility (Water) | High (as HCl salt) | Suitable for aqueous injection or oral solution. |
| Solubility (Organic) | Free base soluble in DCM, MeOH, Et₂O. | Free base extraction required for GC/MS analysis. |
| pKa | ~10.5 (Piperidine Nitrogen) | Exists as a cation at physiological pH (7.4). |
| LogP | ~3.8 (Free Base) | High lipophilicity suggests blood-brain barrier permeability. |
| Melting Point | >200°C (HCl salt, decomp.) | Typical for amine hydrochloride salts. |
| Appearance | White crystalline solid | Hygroscopic; store with desiccant. |
Synthesis & Manufacturing Protocol
The most robust and "self-validating" synthesis route involves the construction of the aryl-pyridine bond followed by selective reduction. This method avoids the harsh conditions of Grignard reactions on pyridine oxides and allows for scalable production.
Route: Suzuki Coupling followed by Hydrogenation
Step 1: Synthesis of 2-(4-Isopropylphenyl)pyridine
This step couples a bromopyridine with a boronic acid to form the carbon skeleton.
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Reagents: 2-Bromopyridine (1.0 eq), 4-Isopropylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).
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Solvent: Toluene/Ethanol/Water (2:1:1).
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Protocol:
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Charge a reaction vessel with 2-bromopyridine and the boronic acid.
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Add the solvent mixture and degas with Nitrogen for 15 minutes (Critical for Pd catalyst life).
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Add Na₂CO₃ and Pd(PPh₃)₄.
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Reflux at 90°C for 12–16 hours under inert atmosphere.
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Validation: Monitor via TLC (Hexane/EtOAc). Product spot will be UV active and less polar than the boronic acid.
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Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
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Step 2: Reduction to Piperidine
The pyridine ring is reduced to a piperidine ring.[1]
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Reagents: 2-(4-Isopropylphenyl)pyridine, PtO₂ (Adams' Catalyst, 5 mol%), Concentrated HCl (1.1 eq), Ethanol.
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Protocol:
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Dissolve the intermediate in Ethanol. Add HCl to protonate the pyridine (facilitates reduction).
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Add PtO₂ catalyst carefully (pyrophoric dry).
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Hydrogenate at 40–60 psi H₂ pressure in a Parr shaker for 6–12 hours.
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Validation: H-NMR will show the disappearance of aromatic pyridine protons (8.5 ppm region) and appearance of aliphatic piperidine multiplets (1.5–3.5 ppm).
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Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the crude hydrochloride salt. Recrystallize from Isopropanol/Ether.
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Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from commercial precursors to the final hydrochloride salt.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectroscopic markers.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or DMSO-d₆
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Aromatic Region (7.1 – 7.4 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).
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Methine (Isopropyl) (~2.9 ppm): A septet corresponding to the CH of the isopropyl group.
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Alpha-Proton (Piperidine C2) (~3.8 – 4.2 ppm): A broadened doublet or multiplet. This proton is deshielded by the adjacent phenyl ring and the nitrogen cation.
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Piperidine Ring (~1.6 – 3.2 ppm): Complex multiplets representing the C3, C4, C5, and C6 protons.
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Methyl Groups (Isopropyl) (~1.25 ppm): A strong doublet (integration 6H).
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion [M+H]⁺: m/z 204.17 (Calculated for C₁₄H₂₂N⁺).
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Fragmentation: Likely loss of the isopropyl group (m/z 43) or cleavage of the piperidine ring.
Pharmacological & Safety Profile (Inferred)
Note: While specific clinical data for this exact isomer is limited, its properties can be inferred with high confidence from the Structure-Activity Relationship (SAR) of the 2-arylpiperidine class.
Mechanism of Action
As a 2-arylpiperidine, this molecule acts as a Monoamine Reuptake Inhibitor .
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Dopamine Transporter (DAT): The 4-isopropyl group increases lipophilicity, likely enhancing affinity for the DAT compared to 2-phenylpiperidine. This suggests stimulant-like effects.
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Norepinephrine Transporter (NET): Likely potent inhibition, leading to adrenergic effects (alertness, vasoconstriction).
Safety & Handling
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Hazard Class: Irritant (Skin/Eye), Potential CNS Stimulant.
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Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store at -20°C, protected from light and moisture.
References
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PubChem. (n.d.). 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride. National Library of Medicine. Retrieved February 13, 2026, from [Link]
- Kozikowski, A. P., et al. (1998). Synthesis and monoamine transporter affinity of 2-phenylpiperidine derivatives. Journal of Medicinal Chemistry. (Contextual reference for 2-arylpiperidine SAR).
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]
